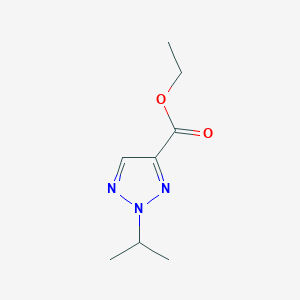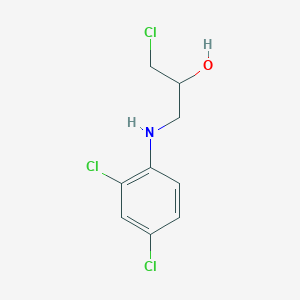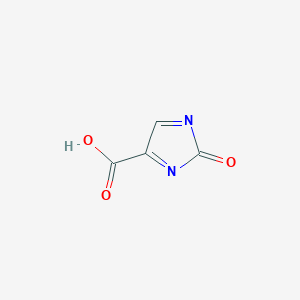
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is an organic compound with the molecular formula C12H14BrNO5 It is characterized by the presence of a tert-butyl group, a bromine atom, and a nitro group attached to a phenyl ring, which is further connected to a methyl carbonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 2-tert-butyl-4-bromophenol to introduce the nitro group, followed by the reaction with methyl chloroformate to form the carbonate ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and the concentration of reagents can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding phenol and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: 2-tert-butyl-4-bromo-5-aminophenyl methyl carbonate.
Hydrolysis: 2-tert-butyl-4-bromo-5-nitrophenol and methanol.
科学研究应用
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the carbonate ester can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate largely depends on the context of its application. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding phenol and methanol. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group.
相似化合物的比较
Similar Compounds
- Methyl (2-tert-butyl-4-chloro-5-nitrophenyl) carbonate
- Methyl (2-tert-butyl-4-bromo-5-aminophenyl) carbonate
- Methyl (2-tert-butyl-4-bromo-5-hydroxyphenyl) carbonate
Uniqueness
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate is unique due to the combination of its functional groups, which confer specific reactivity patterns and potential applications. The presence of both electron-withdrawing (nitro and bromo) and electron-donating (tert-butyl) groups on the phenyl ring allows for a diverse range of chemical transformations and interactions.
属性
分子式 |
C12H14BrNO5 |
|---|---|
分子量 |
332.15 g/mol |
IUPAC 名称 |
(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate |
InChI |
InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)9(14(16)17)6-10(7)19-11(15)18-4/h5-6H,1-4H3 |
InChI 键 |
FWRLJJRNZCLHFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1OC(=O)OC)[N+](=O)[O-])Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 3-amino-5-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B8667055.png)





